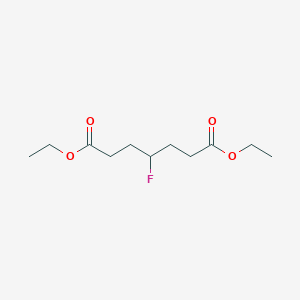![molecular formula C12H14O2S B1416317 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid CAS No. 1019351-72-4](/img/structure/B1416317.png)
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid
Overview
Description
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid , also known by its chemical formula C₁₂H₁₄O₂S , is a compound with intriguing properties. Its molecular weight is approximately 222.30 g/mol . The structure of this compound features a benzoic acid core with a sulfur atom attached via a methylbutenyl group.
Physical And Chemical Properties Analysis
Scientific Research Applications
Stress Tolerance in Plants
Benzoic acid derivatives, including 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid, have been studied for their role in inducing stress tolerance in plants. A study by Senaratna et al. (2004) found that these compounds could induce tolerance to heat, drought, and chilling stress in bean and tomato plants, similar to the effects of salicylic and acetylsalicylic acids.
Catalytic Applications
Sulfuric acid derivatives, closely related to 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid, have been employed as catalysts in chemical reactions. For instance, Tayebi et al. (2011) demonstrated the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst in the synthesis of certain chemical compounds.
Antimicrobial Agents
Compounds structurally similar to 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid have been explored as potential antimicrobial agents. Research by Carcanague et al. (2002) investigated derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole for their activity against Helicobacter pylori, highlighting the antimicrobial potential of similar compounds.
Chemical Synthesis
Studies have also focused on using 2-sulfanylbenzoic acid, a related compound, in the synthesis of novel heterocyclic systems. Tokareva et al. (2011) explored reactions with α,α′-dihalo ketones, leading to new chemical structures, which could have various applications in material science or pharmaceuticals.
Drug Metabolism Studies
Research into the metabolism of novel antidepressants has involved compounds similar to 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid. Hvenegaard et al. (2012) studied the metabolic pathways of Lu AA21004, finding that its metabolism involved oxidation to a compound structurally related to 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid.
Corrosion Inhibition
Benzoic acid derivatives have been studied for their ability to inhibit corrosion. Behpour et al. (2008) investigated Schiff bases derived from 2-sulfanylbenzoic acid as corrosion inhibitors, suggesting applications in material science and engineering.
Photostability Studies
The photostability of pharmaceuticals containing benzoic acid derivatives, which are structurally related to 2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid, has been a subject of study. For example, Zhou and Moore (1994) explored the photochemical decomposition of sulfamethoxazole, providing insights into the stability of drugs under light exposure.
properties
IUPAC Name |
2-(3-methylbut-2-enylsulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2S/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-7H,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFVTKTEZWJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=CC=CC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)






![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)


![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)

![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)
